Tripteroside
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Overview
Description
Tripteroside is a xanthone glycoside that is norathyriol attached to a β-D-glucopyranosyl residue at position 6 via a glycosidic linkage . It has a molecular formula of C19H18O11 .
Molecular Structure Analysis
This compound has a molecular formula of C19H18O11, an average mass of 422.340 Da, and a monoisotopic mass of 422.084900 Da . The molecule contains a total of 51 bonds .Physical and Chemical Properties Analysis
This compound has a molecular formula of C19H18O11, an average mass of 422.340 Da, and a monoisotopic mass of 422.084900 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Xanthone Derivative from Tripterospermum taiwanense : Tripteroside has been identified as a xanthone glycoside derived from Tripterospermum taiwanense. This discovery contributes to the understanding of the phytochemistry of this plant species (Lin et al., 1982).
Protective Effects on Podocytes : this compound demonstrated protective effects against puromycin aminonucleoside-induced injury in mouse podocytes. This study highlights its potential therapeutic application in kidney-related disorders (Yang et al., 2019).
Inhibition of Airway Inflammation in Asthmatic Mice : Research on tripterine, a derivative of this compound, showed its ability to suppress airway inflammation in asthmatic mice. This suggests its potential use in treating respiratory conditions (Liu et al., 2004).
Endothelial Barrier Dysfunction Prevention : Tripterine prevents endothelial barrier dysfunction by inhibiting peroxynitrite formation, offering insights into its use for vascular health and treatment of related diseases (Wu et al., 2009).
Effect on Systemic Lupus Erythematosus : A study demonstrated the beneficial effects of tripterine on systemic lupus erythematosus in mice, indicating its therapeutic potential for autoimmune diseases (Li et al., 2005).
Therapeutic Effect on Adjuvant Arthritis : Tripterine also showed therapeutic effects on adjuvant arthritis in rats, suggesting its application in rheumatology (Li et al., 2008).
Inhibition of Platelet Thromboxane Formation : The compound has been found to inhibit platelet aggregation and thromboxane formation, pointing to its potential use in cardiovascular health (Teng et al., 1989).
Pharmacological Functions and Derivatives : Extensive research on triptolide, another derivative, has revealed its diverse pharmacological activities, including anti-inflammatory and antitumor effects. This paper also discusses its biosynthesis and chemical synthesis (Gao et al., 2021).
Effect on Serum Antibodies in Systemic Lupus Erythematosus : Tripterine showed inhibitory effects on lupus nephritis in mice, further underscoring its potential in autoimmune disease research (Xu et al., 2003).
Nanotechnology-Based Formulations : Research on nanotechnology-based formulations of celastrol (tripterine) highlights advances in enhancing its efficacy and reducing toxicity, crucial for its clinical application (Wagh et al., 2021).
Properties
CAS No. |
82855-00-3 |
---|---|
Molecular Formula |
C19H18O11 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1,3,7-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C19H18O11/c20-5-13-16(25)17(26)18(27)19(30-13)29-11-4-10-7(3-8(11)22)15(24)14-9(23)1-6(21)2-12(14)28-10/h1-4,13,16-23,25-27H,5H2/t13-,16-,17+,18-,19-/m1/s1 |
InChI Key |
DSJIWZUDANJKCU-LQDZTQBFSA-N |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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